MZP-55
Overview
Description
MZP-55 is a compound known for its role as a selective degrader of BRD3 and BRD4 proteins. It is based on PROTAC (proteolysis targeting chimera) technology, which involves the use of a bifunctional molecule to target specific proteins for degradation. This compound is composed of a ligand for von Hippel-Lindau protein and a ligand for BRD3/4, connected by a linker .
Mechanism of Action
Target of Action
The primary targets of MZP-55 are the BET proteins BRD4, BRD3, and BRD2 . These proteins play a crucial role in regulating gene expression and are implicated in various cellular processes.
Mode of Action
This compound is a PROTAC (proteolysis targeting chimera) degrader . It operates by connecting to ligands for von Hippel-Lindau and BRD3/4 . The compound exhibits preferential degradation of BRD3 and BRD4 at nanomolar concentrations over BRD2 . It works by recruiting the E3 ligase to the unwanted protein, leading to degradation of the protein by the proteasome .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the degradation of BET proteins. By selectively degrading BRD3/4, this compound can significantly inhibit BET proteins, thereby affecting the associated biochemical pathways .
Pharmacokinetics
It is known that this compound binds to vhl-eloc-elob protein (vcb) with a kd of 105 ± 24 nm .
Result of Action
This compound shows significant antiproliferative and Myc-suppression activity in acute myeloid leukemia (AML) MV4;11 and HL60 cells . It reduces BET protein levels in human cells and causes significant depletion of Brd4 and cMyc in MV4;11 and HL60 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
MZP-55 is synthesized through a multi-step process involving the coupling of a von Hippel-Lindau ligand with a BRD3/4 ligand. The synthesis typically involves the following steps:
Preparation of von Hippel-Lindau Ligand: This involves the synthesis of a ligand that can bind to the von Hippel-Lindau protein.
Preparation of BRD3/4 Ligand: This involves the synthesis of a ligand that can bind to BRD3/4 proteins.
Coupling Reaction: The two ligands are then coupled using a linker to form the final PROTAC molecule, this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
MZP-55 undergoes several types of chemical reactions, including:
Binding Reactions: this compound binds to the von Hippel-Lindau protein and BRD3/4 proteins.
Degradation Reactions: The binding of this compound to its target proteins leads to their ubiquitination and subsequent degradation by the proteasome
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis of this compound include solvents like dimethyl sulfoxide (DMSO), coupling agents, and protective groups.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and degradation activity
Major Products Formed
The major products formed from the reactions involving this compound are the degraded fragments of the target proteins, BRD3 and BRD4 .
Scientific Research Applications
MZP-55 has several scientific research applications, including:
Cancer Research: This compound is used to study the role of BRD3 and BRD4 in cancer progression and to develop potential therapeutic strategies
Epigenetics: This compound is used to investigate the role of BRD3 and BRD4 in gene regulation and epigenetic modifications
Drug Discovery: This compound serves as a tool compound in the development of new drugs targeting BRD3 and BRD4
Comparison with Similar Compounds
Similar Compounds
MZ1: Another PROTAC degrader targeting BRD3 and BRD4.
ARV-825: A PROTAC degrader with similar targets.
Uniqueness of MZP-55
This compound is unique due to its high selectivity and potency in degrading BRD3 and BRD4 proteins. It exhibits preferential degradation of BRD3 and BRD4 at nanomolar concentrations over BRD2 .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H70ClN7O10S/c1-36-29-48(62-45-18-16-44(58)17-19-45)47-30-43(15-20-49(47)65(36)38(3)66)40-11-13-42(14-12-40)54(69)59-21-22-72-23-24-73-25-26-74-27-28-75-34-51(68)63-53(57(4,5)6)56(71)64-33-46(67)31-50(64)55(70)60-32-39-7-9-41(10-8-39)52-37(2)61-35-76-52/h7-20,30,35-36,46,48,50,53,62,67H,21-29,31-34H2,1-6H3,(H,59,69)(H,60,70)(H,63,68)/t36-,46+,48+,50-,53+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNJFZTYJNBAN-HYXXSBGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H70ClN7O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1080.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2010159-48-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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